L-Serine-1-13C

Description

Propriétés

IUPAC Name |

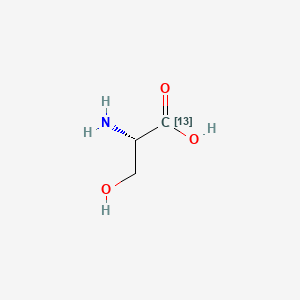

(2S)-2-amino-3-hydroxy(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001838 | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-84-5 | |

| Record name | L-Serine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Serine-1-¹³C: Molecular Weight and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of L-Serine-1-¹³C, focusing on its molecular weight and a comparative structural representation against its natural counterpart, L-Serine. This information is crucial for professionals engaged in metabolic research, drug development, and advanced analytical studies where isotopic labeling is employed.

Core Data Presentation

The incorporation of a Carbon-13 isotope at the C1 position of L-Serine results in a discernible increase in its molecular weight. The following table summarizes the key quantitative data for both standard L-Serine and its isotopically labeled form, L-Serine-1-¹³C.

| Compound | Molecular Formula | Isotopic Composition | Molecular Weight ( g/mol ) |

| L-Serine | C₃H₇NO₃ | Natural Abundance | 105.09 |

| L-Serine-1-¹³C | (¹³C)C₂H₇NO₃ | Enriched with ¹³C at the C1 position | 106.09 |

Calculation Methodology

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in L-Serine are:

The molecular formula of L-Serine is C₃H₇NO₃[5].

Standard L-Serine Molecular Weight Calculation:

(3 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 36.033 + 7.056 + 14.007 + 47.997 = 105.093 g/mol

For L-Serine-1-¹³C, one of the three carbon atoms is the Carbon-13 isotope, which has an atomic mass of approximately 13.003355 amu.

L-Serine-1-¹³C Molecular Weight Calculation:

(1 * 13.003355) + (2 * 12.011) + (7 * 1.008) + (1 * 14.007) + (3 * 15.999) = 13.003355 + 24.022 + 7.056 + 14.007 + 47.997 = 106.085 g/mol

For practical laboratory use, these values are often rounded to two decimal places.

Structural Visualization

The following diagram illustrates the fundamental structural difference between L-Serine and L-Serine-1-¹³C, highlighting the position of the ¹³C isotope.

Caption: Structural comparison of L-Serine and L-Serine-1-¹³C.

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds such as L-Serine-1-¹³C is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

-

Sample Preparation:

-

Dissolve a precisely weighed sample of L-Serine-1-¹³C in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Prepare a similar standard solution of unlabeled L-Serine for comparison.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, capable of high mass accuracy and resolution.

-

Couple the mass spectrometer to an appropriate ionization source, typically Electrospray Ionization (ESI) for amino acids.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular ions of both labeled and unlabeled L-Serine (e.g., m/z 100-120).

-

Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ for both L-Serine and L-Serine-1-¹³C.

-

For L-Serine, the expected [M+H]⁺ ion will be at approximately m/z 106.06.

-

For L-Serine-1-¹³C, the expected [M+H]⁺ ion will be at approximately m/z 107.06.

-

The high resolution of the instrument will allow for the clear distinction between the isotopic peak of naturally occurring ¹³C in the unlabeled standard and the monoisotopic peak of the L-Serine-1-¹³C sample.

-

Calculate the exact molecular weight from the measured m/z value of the monoisotopic peak.

-

References

L-Serine-1-13C: A Technical Guide to its Chemical Properties, Structure, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of L-Serine-1-13C. This isotopically labeled amino acid is a powerful tool in metabolic research, enabling precise tracing of the serine metabolic network and its intersections with other key cellular pathways. This document details its fundamental characteristics, relevant experimental methodologies, and its role in critical signaling and biosynthetic pathways.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of the non-essential amino acid L-serine. The specific incorporation of a carbon-13 isotope at the C1 (carboxyl) position allows for its detection and quantification in various analytical platforms, most notably nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Structural and Identification Data

| Property | Value | Source |

| Molecular Formula | HOCH₂CH(NH₂)¹³COOH | [1] |

| Molecular Weight | 106.09 g/mol | [1] |

| Canonical SMILES | C(--INVALID-LINK--N)O | [2] |

| InChI | InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | [3] |

| InChIKey | MTCFGRXMJLQNBG-NSQKCYGPSA-N | [3] |

| CAS Number (Labeled) | 81201-84-5 | |

| CAS Number (Unlabeled) | 56-45-1 | |

| EC Number (Unlabeled) | 200-274-3 |

Physicochemical and Purity Data

| Property | Value | Source |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Form | Solid | |

| Melting Point | 222 °C (decomposes) | |

| Optical Activity | [α]25/D +14.6°, c = 2 in 1 M HCl | |

| Storage Temperature | Room temperature, away from light and moisture |

Spectroscopic Data

The introduction of the ¹³C isotope at the C1 position results in a distinct signal in ¹³C NMR spectroscopy, shifted from the natural abundance ¹²C.

Reference NMR Spectroscopic Data (for unlabeled L-Serine)

The following table provides reference chemical shifts for unlabeled L-Serine, which are essential for interpreting the spectra of its ¹³C-labeled counterpart. The key difference in the ¹³C NMR spectrum of L-Serine-1-¹³C will be the significant enhancement of the signal corresponding to the carboxyl carbon.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Cα (C2) | 59.096 | 3.828 |

| Cβ (C3) | 62.906 | 3.952 |

| C' (C1) | 175.227 | - |

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000867, for L-Serine in D₂O at pH 7.4 and 298K.

Mass Spectrometry

In mass spectrometry, L-Serine-1-¹³C will exhibit a mass shift of +1 Da compared to unlabeled L-serine. The fragmentation pattern under electron ionization can be complex, but key fragments will retain the ¹³C label, allowing for tracer studies. Common fragments of serine include those resulting from the loss of water, the carboxyl group, and cleavage of the Cα-Cβ bond.

Key Metabolic Pathways Involving L-Serine

L-serine is a central node in cellular metabolism, linking glycolysis to amino acid and nucleotide biosynthesis, as well as one-carbon metabolism.

L-Serine Biosynthesis (Phosphorylated Pathway)

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in proliferating cells and in the nervous system.

Caption: The phosphorylated pathway of L-serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate.

L-Serine in One-Carbon Metabolism

L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are crucial for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine, methionine), and for methylation reactions.

Caption: The role of L-serine as a one-carbon donor to the interconnected folate and methionine cycles.

Experimental Protocols

The following are generalized protocols for the analysis of L-Serine-1-¹³C in biological samples. Specific parameters may require optimization based on the experimental system and instrumentation.

¹³C NMR Analysis of L-Serine-1-¹³C

This protocol outlines the general steps for the analysis of ¹³C-labeled amino acids following protein hydrolysis.

1. Sample Preparation (Protein Hydrolysis): a. To an appropriate amount of protein sample, add 6 M DCl (deuterated hydrochloric acid). b. Heat the sample at 110°C for 24 hours in a sealed tube under vacuum or inert atmosphere to hydrolyze the protein into its constituent amino acids. c. After hydrolysis, evaporate the DCl under a stream of nitrogen or by lyophilization. d. Redissolve the resulting amino acid mixture in D₂O. e. Transfer the solution to an NMR tube.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher). b. Acquire a standard 1D ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. c. The signal for the ¹³C-labeled carboxyl carbon of L-Serine-1-¹³C will appear around 175 ppm and will be significantly more intense than the corresponding natural abundance signal. d. For more detailed structural information and assignment, 2D NMR experiments such as [¹H,¹³C]-HSQC and [¹H,¹³C]-HMBC can be performed.

3. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate the area of the enhanced ¹³C signal to quantify the incorporation of L-Serine-1-¹³C.

LC-MS/MS Analysis of L-Serine-1-¹³C

This protocol describes a general workflow for the quantification of L-Serine-1-¹³C in biological fluids using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. For plasma or cell extracts, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample). b. Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. c. Collect the supernatant containing the amino acids. d. The sample can be dried and reconstituted in the initial mobile phase for analysis.

2. LC-MS/MS System and Conditions: a. Liquid Chromatography: i. Use a column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column. ii. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile). iii. A gradient elution is generally employed to achieve good separation of the amino acids. b. Mass Spectrometry: i. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. ii. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for unlabeled L-serine is typically m/z 106 -> m/z 60 (loss of formic acid and water). For L-Serine-1-¹³C, the transition will be m/z 107 -> m/z 60 or m/z 107 -> m/z 61, depending on which fragment retains the label. iii. Optimize instrument parameters such as declustering potential (DP) and collision energy (CE) for maximum signal intensity.

3. Data Analysis: a. Use the instrument's software to integrate the peak areas for the specific MRM transitions of labeled and unlabeled L-serine. b. The ratio of the peak areas can be used to determine the extent of ¹³C labeling.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Serine-1-¹³C.

Caption: A generalized experimental workflow for metabolic tracing studies using L-Serine-1-¹³C.

References

A Technical Guide to L-Serine-1-13C: From Commercial Sourcing to Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Serine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers commercial sourcing, quality control methodologies, and detailed experimental protocols for its use in metabolic studies.

Commercial Suppliers of this compound

The acquisition of high-quality this compound is the first critical step for any research endeavor. Several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement decisions.

| Supplier | Product Number | Purity | Available Quantities & Price (USD) |

| Cambridge Isotope Laboratories, Inc. | CLM-1573 | ≥98% Chemical Purity, 99% Isotopic Enrichment | 250 mg: $629.00[1] |

| Sigma-Aldrich | 490156 | 99 atom % 13C | 250 mg: $659.00[2] |

| Cayman Chemical | 35126 (for L-Serine-13C3) | ≥95% | 500 µg: Price not specified for 1-13C, but L-Serine-13C3 is £86.00 for 500 µg[3] |

| MedchemExpress | HY-N0650S2 | 98.0% | 5 mg: $68.00, 10 mg: $113.00[4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Information on typical lead times and lot-to-lot variability is not consistently provided by all suppliers and may require direct inquiry.

Synthesis and Quality Control

Ensuring the chemical and isotopic purity of this compound is paramount for the integrity of experimental results. This section outlines a common synthesis method and detailed quality control protocols.

Synthesis of this compound

A prevalent method for the synthesis of α-amino acids is the Strecker synthesis .[5] This reaction involves the treatment of an aldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile. For this compound, the synthesis would be adapted to use a 13C-labeled cyanide source.

Reaction Scheme:

References

- 1. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]

- 2. L-丝氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Serine-13C3 - Cayman Chemical [bioscience.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Serine for Researchers and Drug Development Professionals

An exploration of the natural isotopic composition of serine and the advanced methodologies used for its determination.

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope Carbon-13 (¹³C) in the amino acid serine. For researchers, scientists, and professionals in drug development, understanding the natural isotopic distribution of fundamental biomolecules like serine is crucial for a variety of applications, including metabolic pathway analysis, environmental tracing, and the development of isotope-labeled internal standards for quantitative bioanalysis.

Quantitative Data: Natural Abundance of ¹³C in Serine

The natural abundance of ¹³C is approximately 1.07% of all carbon atoms.[1] However, biological processes can lead to slight variations in this abundance in specific molecules, a phenomenon known as isotopic fractionation. The natural abundance of ¹³C in specific compounds is often expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

The following table summarizes representative δ¹³C values for serine, including position-specific measurements, which provide a more detailed view of isotopic distribution within the molecule.

| Sample Type | Analytical Method | δ¹³C Value (‰) vs. VPDB | Position-Specific δ¹³C Values (‰) | Reference |

| Arabidopsis thaliana (plant) biomass | GC-Orbitrap MS | Not reported for bulk molecule | C-1: Varies with pCO₂, C-2: Varies with pCO₂, C-3: Varies with pCO₂ | [2][3] |

| Soil Amino Acids | GC-C-IRMS | Reliable δ¹³C values obtained with an average uncertainty of 1.3‰ | Not specified | [4] |

| Tilapia Muscle | Not specified | Varies depending on dietary protein content | Not specified | [5] |

Note: δ¹³C values for serine can vary depending on the organism, its diet, and environmental conditions. The data from Arabidopsis highlights that metabolic fluxes, influenced by factors like CO₂ concentration, can significantly alter the position-specific isotopic composition of serine.

Experimental Protocols for Determining ¹³C Natural Abundance

The determination of the natural abundance of ¹³C in serine requires sensitive and precise analytical techniques. The two primary methods employed are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a powerful technique for high-precision isotope ratio measurements of specific compounds in a complex mixture.

Methodology:

-

Sample Preparation and Hydrolysis:

-

Proteins are hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere.

-

For complex matrices like soil, additional purification steps such as strong cation-exchange chromatography may be necessary.

-

-

Derivatization:

-

Amino acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common derivatization method for amino acids is the formation of N-acetyl methyl esters (NACME). Another approach involves using trimethylsilyl (TMS) derivatives.

-

-

Gas Chromatography (GC) Separation:

-

The derivatized amino acid mixture is injected into a gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column (e.g., Agilent DB 35).

-

The column separates the individual amino acid derivatives based on their boiling points and interactions with the column's stationary phase. A typical temperature program involves an initial hold followed by a series of temperature ramps to elute all compounds of interest.

-

-

Combustion and Reduction:

-

As each separated compound elutes from the GC column, it passes into a combustion reactor.

-

The reactor contains an oxidant (e.g., CuO/NiO wires) and is maintained at a high temperature (e.g., 1000°C). This process quantitatively converts the organic carbon in the analyte to CO₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer.

-

The CO₂ molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.

-

The mass spectrometer simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²CO₂ and ¹³CO₂).

-

The ratio of ¹³C/¹²C is determined with high precision and compared to a reference standard to calculate the δ¹³C value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine the ¹³C content of molecules at natural abundance, providing positional information.

Methodology:

-

Sample Preparation:

-

The sample containing serine is hydrolyzed to free the amino acid.

-

The hydrolysate is dried, and the residue is dissolved in a deuterated solvent (e.g., D₂O).

-

The solution is then transferred to an NMR tube.

-

-

¹³C NMR Spectrum Acquisition:

-

A standard ¹³C NMR pulse sequence is used.

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, signal acquisition can be time-consuming.

-

Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The carbonyl carbons of amino acids typically resonate in a distinct region of the ¹³C NMR spectrum (around 169-173 ppm), allowing for the identification of individual amino acids.

-

The integral of each peak is proportional to the number of ¹³C nuclei contributing to that signal. By comparing the integrals of the serine signals to a known internal or external standard, the ¹³C abundance can be quantified.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining ¹³C abundance and the natural incorporation of ¹³C into serine.

Caption: Experimental workflow for determining the δ¹³C value of serine using GC-C-IRMS.

Caption: Simplified pathway of natural ¹³C incorporation into serine in photosynthetic organisms.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plant metabolism (Journal Article) | OSTI.GOV [osti.gov]

- 4. Measurement of δ13C values of soil amino acids by GC-C-IRMS using trimethylsilylation: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

L-Serine in One-Carbon Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, plays a central and critical role in one-carbon (1C) metabolism, a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and survival.[1][2] The dysregulation of serine metabolism is increasingly recognized as a hallmark of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the core functions of L-serine in 1C metabolism, detailing the key enzymatic reactions, regulatory mechanisms, and experimental methodologies used to investigate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal area of cellular metabolism.

The Central Role of L-Serine in Supplying One-Carbon Units

L-serine is the primary donor of one-carbon units for the folate cycle.[5] This process is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT facilitates the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a critical entry point for one-carbon units into the folate cycle, which are subsequently used for a variety of biosynthetic processes.

The mitochondrial isoform, SHMT2, is particularly crucial in rapidly proliferating cells and is frequently overexpressed in various cancers. It plays a dominant role in providing one-carbon units to fuel nucleotide synthesis and support tumor growth. The one-carbon units generated in the mitochondria can be exported to the cytosol in the form of formate.

Interconnected Pathways: De Novo Serine Synthesis and the Folate Cycle

Cells can acquire L-serine through two main routes: uptake from the extracellular environment via amino acid transporters or de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo serine synthesis pathway (SSP) is a three-step enzymatic process:

-

Oxidation of 3-PG: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) hydrolyzes phosphoserine to yield L-serine.

Upregulation of the SSP is a common feature in many cancers, allowing tumor cells to sustain high rates of proliferation even under conditions of limited exogenous serine availability. The serine produced through this pathway directly fuels one-carbon metabolism.

Quantitative Data on L-Serine Metabolism

The following tables summarize key quantitative data related to L-serine metabolism, including enzyme kinetics and the impact of metabolic perturbations.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in L-Serine Metabolism

| Enzyme | Substrate | Km (µM) | Organism/Cell Line | Reference |

| SHMT1 (human, cytosolic) | L-Serine | 1,200 | Recombinant | |

| Tetrahydrofolate | 15 | Recombinant | ||

| SHMT2 (human, mitochondrial) | L-Serine | 400 | Recombinant | |

| Tetrahydrofolate | 10 | Recombinant | ||

| PHGDH (human) | 3-Phosphoglycerate | 22 | Recombinant | |

| PSAT1 (human) | 3-Phosphohydroxypyruvate | 70 | Recombinant | |

| PSPH (human) | Phosphoserine | 130 | Recombinant |

Table 2: Impact of Serine Deprivation on Metabolite Levels in Cancer Cells

| Cell Line | Condition | Serine (% of control) | Glycine (% of control) | ATP (% of control) | Reference |

| MCF-7 (Breast Cancer) | Serine/Glycine Starvation (24h) | < 5% | ~20% | ~60% | |

| HCT116 (Colon Cancer) | Serine/Glycine Starvation (48h) | < 10% | ~30% | ~55% |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of L-Serine's role in one-carbon metabolism. Below are protocols for key experiments.

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol allows for the quantitative analysis of the flow of atoms from a labeled substrate, such as L-serine, through metabolic pathways.

Objective: To determine the contribution of L-serine to nucleotide biosynthesis.

Materials:

-

Cell culture medium deficient in serine and glycine

-

[U-13C5, 15N]-L-serine

-

Cultured cells of interest (e.g., cancer cell line)

-

LC-MS/MS system

Procedure:

-

Culture cells to ~70-80% confluency.

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Replace the standard medium with the serine/glycine-deficient medium supplemented with a known concentration of [U-13C5, 15N]-L-serine.

-

Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into downstream metabolites.

-

After incubation, rapidly wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the supernatant by LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the one-carbon pathway, such as glycine, and purine and pyrimidine nucleotides.

-

Calculate the fractional contribution of serine to these metabolites based on the enrichment of the 13C and 15N labels.

Enzyme Activity Assays

Objective: To measure the activity of key enzymes in the serine synthesis and one-carbon pathways.

1. Serine Hydroxymethyltransferase (SHMT) Activity Assay:

This assay measures the conversion of serine to glycine, coupled to the reduction of a chromogenic substrate.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-serine

-

Tetrahydrofolate (THF)

-

NAD+

-

5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Set up a reaction mixture containing the reaction buffer, L-serine, THF, and NAD+.

-

Add the cell lysate to initiate the reaction. The SHMT in the lysate will produce 5,10-CH2-THF.

-

Add MTHFD to the reaction. MTHFD will convert the 5,10-CH2-THF to 5,10-methenyl-THF and then to 10-formyl-THF, with the concomitant reduction of NAD+ to NADH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the SHMT activity based on the rate of NADH production and the molar extinction coefficient of NADH.

2. 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay:

This assay measures the NAD+-dependent oxidation of 3-phosphoglycerate.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

3-phosphoglycerate (3-PG)

-

NAD+

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates.

-

Set up a reaction mixture containing the reaction buffer, 3-PG, and NAD+.

-

Add the cell lysate to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

-

Calculate the PHGDH activity from the rate of NADH formation.

Therapeutic Targeting of L-Serine Metabolism

The dependence of many cancer cells on L-serine and one-carbon metabolism has led to the development of therapeutic strategies aimed at inhibiting these pathways. These approaches include:

-

Dietary restriction of serine and glycine: Limiting the exogenous supply of these amino acids can slow tumor growth in some models.

-

Inhibition of PHGDH: Small molecule inhibitors of PHGDH, the rate-limiting enzyme in the SSP, are being investigated to block de novo serine synthesis.

-

Inhibition of SHMT: Targeting both SHMT1 and SHMT2 can disrupt the entry of one-carbon units into the folate cycle. Small-molecule inhibitors of human SHMT have shown efficacy in blocking the growth of cancer cells.

Conclusion

L-serine is a linchpin in cellular metabolism, connecting glycolysis to the intricate network of one-carbon pathways. Its role in providing the essential building blocks for proliferation is particularly pronounced in cancer, making the enzymes and transporters involved in serine metabolism compelling targets for drug development. A thorough understanding of the biochemical and regulatory nuances of these pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the successful development of novel therapeutics that exploit the metabolic vulnerabilities of diseased cells. The continued investigation into L-serine metabolism promises to unveil new insights into cellular physiology and pathology, paving the way for innovative treatment strategies.

References

- 1. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

L-Serine-1-13C as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid that serves as a central node in cellular metabolism. Its carbon and nitrogen backbone contributes to a multitude of critical biosynthetic and signaling pathways. The use of stable isotope-labeled L-Serine, particularly L-Serine-1-13C, has become an indispensable tool for researchers to trace the flux of serine through these interconnected metabolic networks. By replacing the naturally abundant 12C at the carboxyl position with the heavier, non-radioactive 13C isotope, scientists can track the fate of this carbon atom as it is incorporated into downstream metabolites. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism, offering invaluable insights into disease states and potential therapeutic targets.[1][2][3][4]

This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer. It details the core biochemical pathways, provides structured tables of quantitative data from key studies, outlines experimental protocols, and includes visualizations of metabolic workflows to aid in the design and interpretation of isotope tracing experiments.

Core Biochemical Pathways Involving L-Serine

L-Serine is a precursor for the synthesis of proteins, lipids (phosphatidylserine and sphingolipids), and other amino acids such as glycine and cysteine.[5] Crucially, it is a major source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide biosynthesis (purines and thymidylate) and methylation reactions.

The de novo synthesis of serine occurs from the glycolytic intermediate 3-phosphoglycerate. The 1-carbon of L-serine, the position labeled in this compound, is lost as CO2 during the conversion of pyruvate to acetyl-CoA by pyruvate dehydrogenase. However, this labeled carbon is retained when pyruvate is converted to oxaloacetate by pyruvate carboxylase, thus entering the TCA cycle.

One-Carbon Metabolism

One of the most significant roles of serine is its contribution to one-carbon metabolism. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). This one-carbon unit is critical for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Therefore, tracing with this compound allows for the investigation of the flux through these vital pathways, which are often upregulated in proliferative diseases like cancer.

Quantitative Data from this compound Tracing Studies

The following tables summarize quantitative data from various studies that have utilized this compound and other serine isotopologues to investigate metabolic fluxes in different biological systems.

| Cell Line/Model | Tracer | Tracer Concentration | Labeling Time | Key Findings | Reference |

| A549 Lung Carcinoma | [U-13C6]glucose and [1-13C]glucose (1:1 mixture) | 25 mM | 6 hours | Determined baseline metabolic fluxes, showing aerobic glycolysis. | |

| HL-60 Neutrophil-like cells | [U–13C3]serine | Not specified | Not specified | M+3 fraction of pyruvate from serine was less than 1%, indicating minimal breakdown of serine in central carbon metabolism. | |

| Human Lung Cancer Tissues | [D3]-serine | Not specified | Not specified | D3-Serine was preferentially incorporated into purine rings over D2-glycine. |

| Parameter | Value | Cell Type/Condition | Reference |

| Glucose Uptake Rate | 100–400 nmol/10^6 cells/h | Proliferating cancer cells | |

| Lactate Secretion Rate | 200–700 nmol/10^6 cells/h | Proliferating cancer cells | |

| Glutamine Uptake Rate | 30–100 nmol/10^6 cells/h | Proliferating cancer cells |

Experimental Protocols

In Vitro Cell Culture Labeling

A generalized protocol for labeling cultured cells with this compound is as follows:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing serine-free medium (e.g., custom RPMI or DMEM) with this compound at the desired final concentration. The medium should also contain other necessary nutrients, such as dialyzed fetal bovine serum (dFBS), to avoid interference from unlabeled serine present in regular serum.

-

Isotope Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells under standard culture conditions (37°C, 5% CO2) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals, often ranging from 8 to 24 hours.

-

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Perform freeze-thaw cycles (e.g., three times using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

-

Centrifuge the samples at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites for analysis.

-

Sample Preparation for Analysis

For Mass Spectrometry (MS):

-

The metabolite extract is typically dried under a stream of nitrogen gas or using a vacuum concentrator.

-

The dried extract is then reconstituted in a suitable solvent for the chosen chromatography method (e.g., liquid chromatography-mass spectrometry - LC-MS).

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dry the metabolite extract.

-

Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D2O, pH 7.0) containing an internal standard (e.g., DSS or TMSP).

-

Transfer the solution to a 5 mm NMR tube.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound metabolic tracing.

Applications in Research and Drug Development

Cancer Metabolism

Cancer cells exhibit altered metabolism to support their rapid proliferation. Many tumors show an increased reliance on de novo serine synthesis and one-carbon metabolism to fuel nucleotide and biomass production. This compound tracing can elucidate the activity of these pathways in cancer cells, identify metabolic vulnerabilities, and evaluate the efficacy of drugs that target serine metabolism. For instance, studies have used 13C isotopomer flux analysis to demonstrate that cells with high expression of phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway, have higher rates of glycolysis and generate more serine from glucose to support proliferation.

Neurological Research

L-Serine plays a crucial role in the central nervous system (CNS) as a precursor to neurotransmitters like glycine and D-serine. It is also essential for neuronal development and survival. This compound can be used to study serine metabolism in neurological disorders and to investigate the neuroprotective effects of serine supplementation.

Mitochondrial Function

Recent research has highlighted the importance of serine metabolism within the mitochondria. The mitochondrial one-carbon pathway is critical for embryonic development and is involved in the production of formate, which can be exported to the cytoplasm for nucleotide synthesis. This compound tracing can help dissect the compartmentalization of serine metabolism between the cytoplasm and mitochondria and its impact on cellular energetics and redox balance.

Conclusion

This compound is a powerful and versatile metabolic tracer that provides a window into the complex and interconnected pathways of cellular metabolism. Its application has already yielded significant insights into the metabolic reprogramming that occurs in diseases like cancer and has opened new avenues for therapeutic intervention. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design, execute, and interpret stable isotope tracing experiments with this compound, ultimately advancing our understanding of cellular metabolism in health and disease.

References

- 1. L-Serine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1573-0.25 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Serine (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine-1-13C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for L-Serine-1-13C, a critical isotopically labeled amino acid used in metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is essential for ensuring the accuracy and reproducibility of experimental results.

Core Stability and Storage Recommendations

This compound is a stable isotopically labeled compound that can be stored for extended periods without significant degradation, provided appropriate conditions are maintained. The stability of solid this compound is influenced by temperature, light, and moisture.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Specific recommendations from various suppliers are summarized below.

| Supplier Recommendation | Temperature | Light/Moisture Protection | Expected Stability |

| General Guideline | Room Temperature | Protect from light and moisture | Stable |

| Long-Term Storage | -20°C | Tightly sealed container | ≥ 4 years |

Note: These are general recommendations. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

In-Solution Stability

When prepared as a stock solution, it is recommended to use the solution promptly. If storage is necessary, it should be stored at -20°C or -80°C. The stability of this compound in solution will depend on the solvent, pH, and storage temperature.

Potential Degradation Pathways

While this compound is generally stable, it can undergo degradation under certain conditions. The primary non-enzymatic degradation pathways for L-serine include:

-

Oxidation: The amino and hydroxyl groups can be susceptible to oxidation, especially in the presence of reactive oxygen species.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.

-

Deamination: The amino group can be removed, leading to the formation of hydroxypyruvic acid.

It is important to note that in biological systems, L-serine is readily metabolized through various enzymatic pathways.

Quantitative Stability Data

Precise quantitative data on the long-term stability of solid this compound is not extensively published in peer-reviewed literature. However, studies on the stability of amino acids in other matrices, such as dried blood spots, provide some insight. A study on the five-year stability of amino acids in dried blood spots stored at room temperature after initial storage at +4°C for one year showed significant degradation of serine[1]. While this is not directly comparable to the stability of the pure, solid compound, it highlights the importance of proper storage conditions.

| Sample Matrix | Storage Conditions | Duration | Serine Degradation |

| Dried Blood Spots | 1 year at +4°C followed by 4 years at room temperature | 5 years | Significant |

Experimental Protocols

To ensure the integrity of this compound for research applications, it is recommended to perform stability testing under conditions relevant to its intended use. The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for the same time points.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for the same time points.

-

Thermal Degradation: Store solid this compound at elevated temperatures (e.g., 60°C, 80°C) for various time points.

-

Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) for various time points.

2. Sample Analysis:

At each time point, neutralize the acid/base hydrolyzed samples and dilute all samples to an appropriate concentration for analysis by a stability-indicating method, such as HPLC-UV, HPLC-MS, or NMR.

Protocol 2: Purity Assessment by HPLC-MS

This method can be used to determine the purity of this compound and to detect any degradation products.

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for separating L-serine from potential impurities.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Mass spectrometry (MS) is used for sensitive and specific detection of this compound and its potential degradation products.

2. Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or mobile phase).

-

Filter the sample through a 0.22 µm filter before injection.

3. Data Analysis:

-

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area.

-

Degradation products will appear as new peaks in the chromatogram.

Visualizations

L-Serine Metabolic Pathways

L-serine is a central metabolite involved in numerous biosynthetic pathways. The following diagram illustrates its key metabolic fates.

Caption: Key metabolic pathways involving L-Serine.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for this compound stability testing.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of ¹³C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are powerful and indispensable tools in modern scientific research, enabling detailed investigations into metabolic pathways, drug metabolism, and proteomics. As a stable, non-radioactive isotope of carbon, ¹³C offers a safe and effective alternative to its radioactive counterpart, ¹⁴C. This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of ¹³C labeled compounds, designed to ensure the safety of laboratory personnel and the integrity of research data.

Core Safety Principles: The Primacy of Chemical Properties

The cornerstone of safety when working with ¹³C labeled compounds is the understanding that the isotopic label does not alter the fundamental chemical or toxicological properties of the molecule. The hazards associated with a ¹³C labeled compound are identical to those of its unlabeled counterpart. Therefore, all safety precautions, handling procedures, and disposal methods should be based on the known hazards of the parent compound.

A thorough review of the Safety Data Sheet (SDS) for the unlabeled compound is mandatory before commencing any work. The SDS provides critical information on physical and chemical properties, potential hazards, first-aid measures, and appropriate handling and storage conditions.

General Safety and Handling Workflow

The following diagram outlines the general workflow for the safe handling of ¹³C labeled compounds in a laboratory setting.

Caption: General workflow for safe handling of ¹³C compounds.

Quantitative Safety Data

As the toxicity of a ¹³C labeled compound is determined by its chemical structure, specific quantitative toxicity data is often unavailable for the labeled version. The data for the unlabeled analogue should be used for risk assessment.

| Compound | Data Type | Value | Species | Source |

| D-Glucose (unlabeled) | LD50 (Oral) | 25,800 mg/kg | Rat | [1] |

| Carbon Tetrachloride (¹³C, 99%) | GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Organ Toxicity | N/A | [2] |

Note: The provided data for D-Glucose is for the unlabeled compound and serves as a proxy for ¹³C-labeled glucose. The hazards of Carbon Tetrachloride are significant and are not altered by the presence of the ¹³C isotope.

Detailed Experimental Protocols

¹³C labeled compounds are integral to a variety of analytical techniques. Below are detailed methodologies for two common applications.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. The process involves introducing a ¹³C labeled substrate to a cell culture and tracking the incorporation of the ¹³C atoms into various metabolites.

Experimental Workflow:

Caption: Workflow for ¹³C Metabolic Flux Analysis.

Methodology:

-

Cell Culture: Cells are cultured in a defined medium to achieve a metabolic and isotopic steady state.

-

Labeling: The standard medium is replaced with a medium containing a ¹³C labeled substrate (e.g., [U-¹³C]-glucose). The duration of labeling depends on the specific metabolic pathways being investigated.

-

Quenching and Extraction: To halt enzymatic activity, the metabolism is rapidly quenched, typically by washing the cells with a cold saline solution followed by the addition of a cold solvent like methanol or acetonitrile. The cells are then lysed, and the metabolites are extracted.

-

Analysis: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution, which reveals the extent and position of ¹³C incorporation.

-

Data Analysis and Flux Calculation: The mass isotopomer distributions are used in computational models to calculate the intracellular metabolic fluxes.

¹³C Urea Breath Test for Helicobacter pylori Detection

The ¹³C urea breath test is a non-invasive diagnostic tool for detecting the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases.

Methodology:

-

Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag.

-

Ingestion of ¹³C Urea: The patient ingests a solution containing a small amount of ¹³C-labeled urea.

-

Incubation Period: The patient waits for a specified period (typically 15-30 minutes). If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C urea into ammonia and ¹³CO₂.

-

Post-Dose Breath Sample: The patient provides a second breath sample.

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an infrared spectrophotometer or a gas chromatograph-isotope ratio mass spectrometer. A significant increase in this ratio in the post-dose sample indicates the presence of H. pylori.

Visualization of ¹³C Labeling in a Metabolic Pathway

The following diagram illustrates the incorporation of ¹³C from uniformly labeled glucose ([U-¹³C]-glucose) into the initial steps of glycolysis.

References

The Core Principles of Stable Isotope Labeling in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles, experimental methodologies, and applications of stable isotope labeling in metabolic research. It is designed to serve as a comprehensive resource for professionals seeking to leverage this powerful technique to unravel the complexities of metabolic pathways, quantify metabolic fluxes, and accelerate therapeutic development.

Introduction: Unveiling Metabolic Dynamics

Metabolomics traditionally provides a static snapshot of metabolite levels within a biological system.[1] However, to truly understand the functional state of a cell or organism, one must measure the dynamic flow of molecules through its intricate network of biochemical reactions.[2][3] Stable Isotope Labeling (SIL) is a powerful technique that enables researchers to trace the journey of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[2][4] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, scientists can track these labeled compounds and their metabolic products, transforming a static picture into a quantitative map of metabolic activity. This approach is crucial for understanding disease mechanisms, identifying drug targets, and assessing the efficacy of therapeutic interventions.

Core Principles of Stable Isotope Labeling

The fundamental concept behind SIL is the use of non-radioactive isotopes as tracers. These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), contain extra neutrons, making them heavier than their more abundant counterparts (e.g., ¹²C, ¹⁴N, ¹H). Despite this mass difference, they are chemically identical and are processed by enzymes in the same manner.

The core principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a stable isotope into a biological system, such as a cell culture, animal model, or human subject. The organism metabolizes this "labeled" compound, incorporating the heavy isotopes into a variety of downstream metabolites. These newly synthesized molecules, known as isotopologues, can be distinguished from their unlabeled counterparts by analytical instruments that are sensitive to mass differences.

Key Concepts:

-

Isotopes: Variants of a chemical element that differ in the number of neutrons in their nucleus.

-

Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with six ¹²C atoms is one isotopologue, while glucose with one ¹³C and five ¹²C atoms is another.

-

Metabolic Flux: The rate at which metabolites are converted through a metabolic pathway. SIL is a primary method for quantifying metabolic flux, offering a direct measure of pathway activity.

-

Isotopic Enrichment: The proportion of a labeled isotope relative to its natural abundance in a given metabolite pool. This measurement is central to flux analysis.

Commonly Used Stable Isotopes in Metabolic Research

The selection of the isotopic tracer is a critical step in experimental design and depends on the specific metabolic pathways under investigation.

| Stable Isotope | Common Labeled Substrate(s) | Key Metabolic Pathways Traced |

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [1,2-¹³C]-Glucose, [U-¹³C]-Glutamine | Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), Amino Acid Metabolism, Fatty Acid Synthesis. |

| Nitrogen-15 (¹⁵N) | [U-¹⁵N]-Glutamine, ¹⁵NH₄Cl, ¹⁵N-labeled amino acids | Amino Acid Metabolism, Nucleotide Synthesis, Urea Cycle. |

| Deuterium (²H or D) | ²H₂O (Heavy Water), [6,6-²H₂]-Glucose, [²H₃]-Acetate | Glycolysis, TCA Cycle, Fatty Acid Oxidation, Gluconeogenesis. |

| Oxygen-18 (¹⁸O) | ¹⁸O₂ | Oxidative Phosphorylation, Oxygen Consumption Rates. |

Analytical Techniques for Detection

The ability to differentiate and quantify isotopologues is paramount. Two primary analytical techniques dominate the field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): MS is the most common technique due to its high sensitivity and ability to analyze a wide range of metabolites. It separates ions based on their mass-to-charge ratio (m/z). Labeled metabolites and their fragments will have a higher m/z than their unlabeled counterparts, allowing for the determination of the Mass Isotopologue Distribution (MID)—the fraction of the metabolite pool containing 0, 1, 2, or more labeled atoms. MS is often coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for complex sample analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR offers the unique advantage of determining the specific position of an isotope within a molecule (positional isotopomers). This information is invaluable for distinguishing between alternative metabolic pathways that might produce the same final metabolite but with a different labeling pattern. NMR is non-destructive and can be used for in vivo measurements.

Experimental Workflow and Protocols

A successful stable isotope labeling experiment requires meticulous planning and execution. The general workflow can be broken down into several key stages.

Detailed Experimental Protocol: ¹³C-Labeling in Cultured Cells

This protocol provides a representative methodology for tracing glucose metabolism in adherent mammalian cells using [U-¹³C]-glucose.

1. Experimental Design & Setup:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours in their standard growth medium.

-

Preparation of Labeling Medium: Prepare fresh culture medium where standard glucose is replaced with [U-¹³C]-glucose at the same concentration. For example, if using DMEM with 25 mM glucose, prepare DMEM using glucose-free DMEM powder, and add [U-¹³C]-glucose to a final concentration of 25 mM. Ensure all other components (serum, glutamine, etc.) are the same as the standard medium.

2. Labeling Experiment:

-

Medium Exchange: Aspirate the standard growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Initiate Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. Place the plates back into the incubator. The time required to reach isotopic steady state (where the isotopic enrichment of key metabolites is stable) varies by cell type and pathway but is often in the range of 8-24 hours for central carbon metabolism.

3. Sample Collection and Metabolism Quenching:

-

Quenching: This step is critical to halt all enzymatic activity instantly. Place the culture plate on dry ice. Aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled medium.

-

Extraction Solvent Addition: Immediately add an ice-cold extraction solvent, typically 80% methanol (-80°C), to the cells. A common volume for a 6-well plate is 1 mL per well.

4. Metabolite Extraction:

-

Cell Lysis: Scrape the cells in the cold extraction solvent using a cell scraper and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

5. Sample Preparation for Analysis:

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried pellet in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS analysis). Vortex and centrifuge briefly to pellet any insoluble material before transferring to autosampler vials.

6. LC-MS/MS Analysis:

-

Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-QTOF-MS or Orbitrap).

-

Data Acquisition: The mass spectrometer acquires data, detecting the mass-to-charge ratio of the metabolites. For a metabolite like citrate, the instrument will detect a distribution of peaks corresponding to the unlabeled version (M+0) and the isotopologues containing one, two, three, etc., ¹³C atoms (M+1, M+2, M+3...).

Data Analysis and Interpretation

The raw data from the MS or NMR requires specialized analysis to extract meaningful biological information.

-

Determination of Mass Isotopologue Distribution (MID): The primary data output is the MID, which is the relative abundance of each isotopologue for a given metabolite. This calculation must correct for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C).

-

Metabolic Flux Analysis (MFA): To convert MID data into quantitative flux rates, computational modeling is employed. 13C-Metabolic Flux Analysis (¹³C-MFA) uses the measured MIDs and a known biochemical network model to calculate the intracellular reaction rates that best explain the observed labeling patterns. This often involves complex algorithms and specialized software.

Tracing Central Carbon Metabolism

A primary application of SIL is to trace the fate of carbon atoms from glucose through glycolysis and the TCA cycle. By using uniformly labeled [U-¹³C]-glucose, all six carbon atoms are ¹³C.

The diagram above illustrates how a 6-carbon glucose molecule (M+6) is broken down into two 3-carbon pyruvate molecules (M+3). Pyruvate then loses one labeled carbon to become a 2-carbon acetyl-CoA (M+2), which enters the TCA cycle. The detection of M+2 labeled TCA cycle intermediates provides direct evidence of glucose carbons being used for mitochondrial energy metabolism.

Applications in Research and Drug Development

SIL is an invaluable tool across various stages of research and development.

-

Disease Research: It helps elucidate metabolic reprogramming in diseases like cancer, identifying pathways that are upregulated and may serve as therapeutic targets.

-

Drug Mechanism of Action: Researchers can determine how a drug candidate perturbs metabolic fluxes, providing insight into its mechanism of action. For example, a drug that inhibits a specific enzyme will cause a buildup of labeled substrate and a depletion of labeled product.

-

Pharmacokinetics (ADME): In drug development, labeling a drug molecule with stable isotopes helps track its Absorption, Distribution, Metabolism, and Excretion (ADME) with high precision and without the need for radioactive compounds.

-

Target Engagement and Biomarker Discovery: SIL can be used to monitor how individuals metabolize drugs, supporting the development of personalized medicine and the discovery of pharmacodynamic biomarkers.

Quantitative Data Summary

The output of SIL experiments is quantitative data that allows for direct comparison between different biological states. The table below presents a hypothetical example of fractional enrichment data from a ¹³C-glucose tracing experiment comparing a "Normal" cell line to a "Cancer" cell line, illustrating metabolic reprogramming.

| Metabolite | Isotopologue | Fractional Enrichment (%) - Normal Cells | Fractional Enrichment (%) - Cancer Cells | Biological Implication |

| Lactate | M+3 | 15% | 85% | Increased glycolytic flux (Warburg effect) in cancer cells. |

| Citrate | M+2 | 90% | 50% | Reduced glucose contribution to the TCA cycle in cancer cells. |

| Ribose-5-Phosphate | M+5 | 20% | 60% | Increased flux through the Pentose Phosphate Pathway for nucleotide synthesis in cancer cells. |

| Alanine | M+3 | 40% | 75% | Increased shunting of pyruvate to alanine synthesis in cancer cells. |

Data are for illustrative purposes only.

Conclusion

Stable isotope labeling is an indispensable technique in modern metabolic research. It moves beyond static metabolite measurements to provide a dynamic and quantitative understanding of metabolic networks in living systems. From elucidating fundamental biochemical pathways to accelerating the development of targeted therapies, the ability to trace the fate of atoms provides unparalleled insight into the intricate workings of cellular metabolism. The continued advancement of analytical instrumentation and computational modeling promises to further enhance the power and application of this core methodology.

References

Understanding Mass Isotopomer Distribution with L-Serine-1-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients through various biochemical pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool to unravel these metabolic complexities. This guide provides an in-depth exploration of mass isotopomer distribution (MID) analysis using L-Serine-1-13C as a tracer. L-Serine, a non-essential amino acid, occupies a central node in metabolism, contributing to protein synthesis, nucleotide biosynthesis, and the one-carbon folate cycle.[1] By introducing a carbon-13 (13C) label at the first carbon (C1) position of L-Serine, researchers can precisely track the fate of this carbon atom as it is incorporated into downstream metabolites. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantitative measurement of reaction rates, or fluxes, within the metabolic network.[2][3]

This technical guide will delve into the core principles of MID analysis, provide detailed experimental and computational protocols for this compound tracer studies, and present a framework for interpreting the resulting data. Furthermore, we will explore the regulation of serine metabolism by key signaling pathways, offering a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technique in their work.

Core Concepts of Mass Isotopomer Distribution Analysis

Mass isotopomer distribution (MID) analysis is a technique used to determine the relative abundance of different isotopic forms of a molecule.[4] When a 13C-labeled substrate, such as this compound, is introduced into a biological system, the 13C isotope is incorporated into various downstream metabolites. This results in a population of molecules for each metabolite, with some containing no 13C (M+0), some containing one 13C atom (M+1), some with two (M+2), and so on. Mass spectrometry is used to measure the intensity of each of these mass isotopomers, providing a characteristic distribution pattern.

The measured MID is a rich source of information about the metabolic pathways that were active in the production of that metabolite. By comparing the experimentally measured MID to theoretically predicted distributions based on a model of the metabolic network, it is possible to estimate the relative contributions of different pathways to the synthesis of the metabolite of interest. This process of flux estimation is a central component of 13C-MFA.

Experimental Protocols

This compound Labeling of Cultured Cells

This protocol outlines a general procedure for labeling cultured mammalian cells with this compound to analyze the mass isotopomer distribution of downstream metabolites.

Materials:

-

This compound (99 atom % 13C)

-

Culture medium deficient in serine and glycine

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and flasks

-

Liquid nitrogen

-

Methanol, Chloroform, and Water (for metabolite extraction)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing serine and glycine-free base medium with the desired concentration of this compound and other essential amino acids, vitamins, and glucose. The final concentration of this compound will depend on the specific experimental goals and cell type. Also, supplement the medium with dFBS.

-

Initiation of Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS to remove any residual unlabeled serine and glycine.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools. This can be determined empirically through a time-course experiment.

-

Metabolite Extraction:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction (e.g., using a methanol:chloroform:water mixture) to separate the polar metabolites from lipids and proteins.

-

Collect the polar metabolite fraction.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to enhance their volatility and improve their chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

-

Mass Spectrometry Analysis: Analyze the derivatized samples by GC-MS. The instrument should be operated in a mode that allows for the acquisition of full scan mass spectra to determine the mass isotopomer distributions of the metabolites of interest.

Data Analysis Workflow

The analysis of mass isotopomer data to calculate metabolic fluxes is a complex process that requires specialized software. The general workflow is as follows:

-

Data Acquisition and Processing: Raw mass spectrometry data is processed to identify and quantify the different mass isotopomers for each metabolite of interest.

-

Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of 13C and other heavy isotopes. This is a critical step to ensure that the observed labeling patterns are solely due to the introduced tracer.

-

Metabolic Model Construction: A model of the relevant metabolic network is constructed. This model includes the stoichiometry of the reactions and the carbon atom transitions for each reaction.

-

Flux Estimation: The corrected mass isotopomer distributions are used as input for a flux estimation algorithm. This algorithm uses an iterative process to find the set of metabolic fluxes that best explains the experimental data. Software packages such as INCA (Isotopomer Network Compartmental Analysis) and 13CFLUX2 are commonly used for this purpose. These tools can be operated through graphical user interfaces or command-line scripts for more advanced users.

-

Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Below is a conceptual workflow for data analysis:

Data Presentation

The quantitative data obtained from this compound tracer experiments can be summarized in tables to facilitate comparison and interpretation. The following tables provide a hypothetical example of how mass isotopomer distribution data for serine and glycine might be presented.

Table 1: Mass Isotopomer Distribution of Intracellular Serine

| Sample | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Control | 96.5 | 3.3 | 0.2 | 0.0 |

| This compound | 10.2 | 85.1 | 4.5 | 0.2 |

Table 2: Mass Isotopomer Distribution of Intracellular Glycine

| Sample | M+0 (%) | M+1 (%) | M+2 (%) |

| Control | 97.8 | 2.1 | 0.1 |

| This compound | 45.3 | 52.1 | 2.6 |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

The M+1 enrichment in serine in the labeled sample indicates the successful uptake and incorporation of the this compound tracer. The appearance of M+1 and M+2 in glycine demonstrates the conversion of serine to glycine via the serine hydroxymethyltransferase (SHMT) reaction, a key step in one-carbon metabolism. The relative abundances of these isotopomers can be used to calculate the flux through this pathway.

Signaling Pathways and Logical Relationships

The metabolism of serine is tightly regulated by cellular signaling pathways that respond to nutrient availability and growth signals. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism and has been shown to influence serine synthesis.

The Serine Synthesis Pathway

Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-enzyme pathway.

References

- 1. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trainings and Courses | www.13cflux.net [13cflux.net]

- 3. Growth hormone modulation of EGF-induced PI3K-Akt pathway in mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for L-Serine-1-13C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction